![molecular formula C18H26Cl2O4Si3 B14616280 [(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane] CAS No. 60744-85-6](/img/structure/B14616280.png)
[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane] is a chemical compound that belongs to the class of silanes. Silanes are silicon-based compounds that have a wide range of applications in various fields, including materials science, chemistry, and industry. This particular compound is known for its unique structure, which includes both silane and phenyleneoxy groups, making it a versatile and valuable compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane] typically involves the condensation of 2-hydroxyethyl methacrylate with dichlorodimethyl silane in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at a temperature of around 70°C, and in a solvent like toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane] can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The silane groups can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines or alcohols can be used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Agents like lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce silane-amino derivatives, while oxidation reactions can produce silanol derivatives.
Applications De Recherche Scientifique
[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane] has a wide range of applications in scientific research, including:
Materials Science: Used as a cross-linker in the preparation of polymer gels and coatings.
Chemistry: Employed as a reagent in various organic synthesis reactions.
Biology and Medicine:
Industry: Used in the production of high-performance materials, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of [(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane] involves its ability to form strong covalent bonds with other molecules. The silane groups can react with various functional groups, leading to the formation of stable products. The phenyleneoxy groups provide additional stability and reactivity, making the compound suitable for a wide range of applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Dimethylsilanediyl)bis(oxy)bis(ethane-1,2-diyl)bis(2-methylacrylate)
- (Methyl)(phenyl)silanediyl)bis(oxy)bis(ethane-1,2-diyl)bis(2-methylacrylate)
- (Diphenylsilanediyl)bis(oxy)bis(ethane-1,2-diyl)bis(2-methylacrylate)
Uniqueness
[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane] is unique due to its combination of silane and phenyleneoxy groups, which provide both stability and reactivity. This makes it more versatile compared to other similar compounds that may lack one of these functional groups .
Propriétés
Numéro CAS |
60744-85-6 |
|---|---|
Formule moléculaire |
C18H26Cl2O4Si3 |
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
bis[4-[chloro(dimethyl)silyl]oxyphenoxy]-dimethylsilane |
InChI |
InChI=1S/C18H26Cl2O4Si3/c1-25(2,19)21-15-7-11-17(12-8-15)23-27(5,6)24-18-13-9-16(10-14-18)22-26(3,4)20/h7-14H,1-6H3 |
Clé InChI |
JIOQGCWPVWSAGH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(OC1=CC=C(C=C1)O[Si](C)(C)Cl)OC2=CC=C(C=C2)O[Si](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


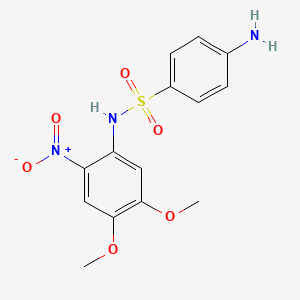
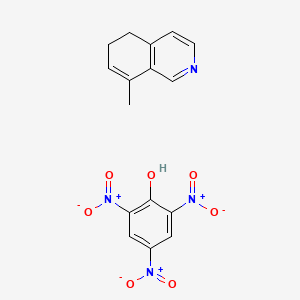
![7H-Pyrimido[5,4-c]carbazole, 7-methyl-](/img/structure/B14616213.png)
![N,N'-(5,5'-Dichloro-4,4'-dimethyl[1,1'-biphenyl]-2,2'-diyl)diacetamide](/img/structure/B14616214.png)
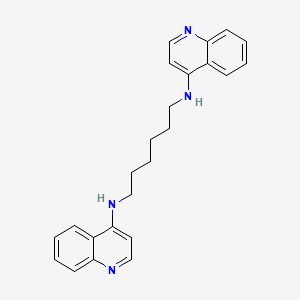
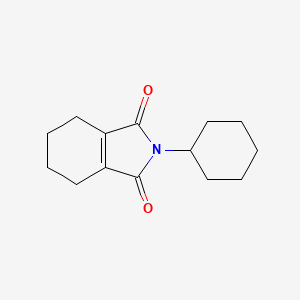
![[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene](/img/structure/B14616231.png)
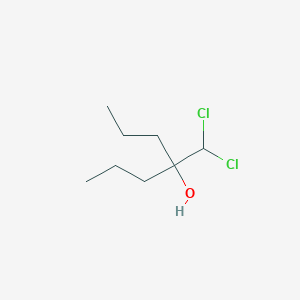
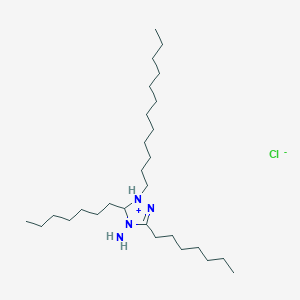
![N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B14616249.png)
![(E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene](/img/structure/B14616261.png)
![N'-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea](/img/structure/B14616262.png)
![Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl-](/img/structure/B14616266.png)
![(2E)-4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3H-naphthalen-1-one](/img/structure/B14616272.png)
